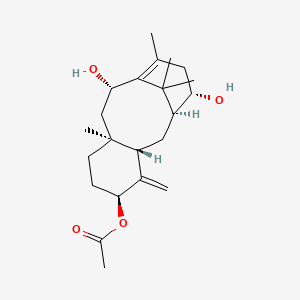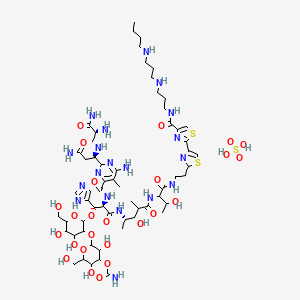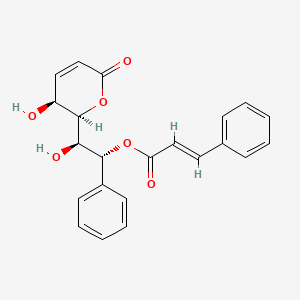
1,2-Dihydro-1-(2-deoxy-beta-erythro-pentofuranosyl) -2-oxo-5-methylpyrazine-4-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydro-1-(2-deoxy-beta-erythro-pentofuranosyl) -2-oxo-5-methylpyrazine-4-oxide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazinone ring and a hydroxymethyl group attached to an oxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-1-(2-deoxy-beta-erythro-pentofuranosyl) -2-oxo-5-methylpyrazine-4-oxide typically involves multi-step organic reactions. One common method includes the condensation of a pyrazinone derivative with a hydroxymethyl oxolane precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the careful control of temperature, pH, and reaction time to ensure high yield and purity. Advanced techniques such as continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-1-(2-deoxy-beta-erythro-pentofuranosyl) -2-oxo-5-methylpyrazine-4-oxide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyrazinone ring can be reduced to form pyrazine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups.
Scientific Research Applications
1,2-Dihydro-1-(2-deoxy-beta-erythro-pentofuranosyl) -2-oxo-5-methylpyrazine-4-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-1-(2-deoxy-beta-erythro-pentofuranosyl) -2-oxo-5-methylpyrazine-4-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione
- 1-[(1S,2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)bicyclo[3.1.0]hexan-2-yl]thymine
- 2-thioadenosine
Uniqueness
1,2-Dihydro-1-(2-deoxy-beta-erythro-pentofuranosyl) -2-oxo-5-methylpyrazine-4-oxide stands out due to its unique combination of a pyrazinone ring and an oxolane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
61556-73-8 |
|---|---|
Molecular Formula |
C10H14N2O5 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-oxidopyrazin-4-ium-2-one |
InChI |
InChI=1S/C10H14N2O5/c1-6-3-11(9(15)4-12(6)16)10-2-7(14)8(5-13)17-10/h3-4,7-8,10,13-14H,2,5H2,1H3/t7-,8+,10-/m0/s1 |
InChI Key |
PAVQITQTHGMQOW-XKSSXDPKSA-N |
SMILES |
CC1=CN(C(=O)C=[N+]1[O-])C2CC(C(O2)CO)O |
Isomeric SMILES |
CC1=CN(C(=O)C=[N+]1[O-])[C@@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CC1=CN(C(=O)C=[N+]1[O-])C2CC(C(O2)CO)O |
Synonyms |
1,2-dihydro-1-(2-deoxy-beta-erythro-pentofuranosyl) -2-oxo-5-methylpyrazine-4-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,4aS,6S,8aR)-6-[(4-carboxyphenyl)methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B1235064.png)

![methyl (14E)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B1235066.png)



![2-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B1235072.png)







